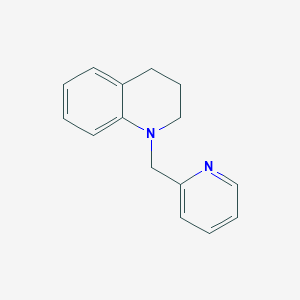
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline, also known as P2Q, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. P2Q belongs to the class of quinolines, which are known for their diverse biological activities. In recent years, P2Q has been studied extensively for its potential to treat various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用机制
The mechanism of action of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline involves the activation of the mitochondrial apoptotic pathway in cancer cells. This compound induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. In addition, this compound has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell migration and invasion. In the brain, this compound reduces oxidative stress and inflammation, improves cognitive function, and protects against neurodegeneration. This compound has also been found to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
The advantages of using 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline in lab experiments include its potent anti-cancer and neuroprotective properties, as well as its ability to modulate multiple signaling pathways. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its clinical application. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for research on 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific cancer types. Another direction is the investigation of the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to understand the mechanism of action of this compound and its potential side effects, which will be important for its clinical development.
合成方法
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline can be synthesized by a variety of methods, including the condensation of 2-pyridinemethanol with 3,4-dihydroquinoline-2(1H)-one in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-pyridinemethanol with 3,4-dihydroquinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
科学研究应用
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been shown to possess potent anti-cancer activity in preclinical studies. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. This compound has also been found to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. In addition, this compound has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. It has been found to improve cognitive function and memory in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
121278-71-5 |
|---|---|
分子式 |
C15H16N2 |
分子量 |
224.3 g/mol |
IUPAC 名称 |
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C15H16N2/c1-2-9-15-13(6-1)7-5-11-17(15)12-14-8-3-4-10-16-14/h1-4,6,8-10H,5,7,11-12H2 |
InChI 键 |
QDWJBPBGGOYDGA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC=CC=N3 |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC=CC=N3 |
同义词 |
QUINOLINE, 1,2,3,4-TETRAHYDRO-1-(2-PYRIDINYLMETHYL)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




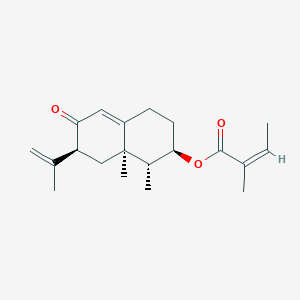
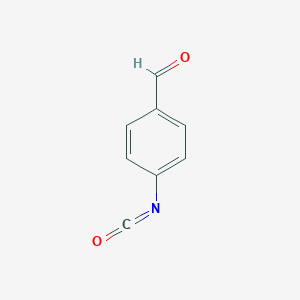
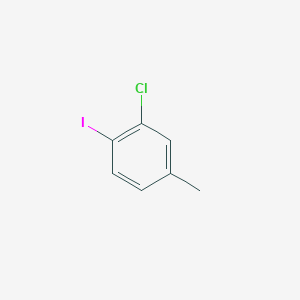
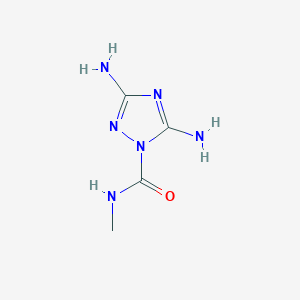
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)


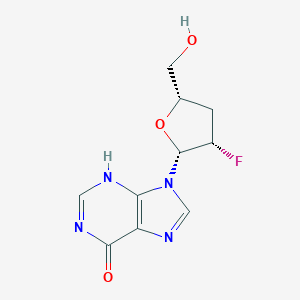
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)

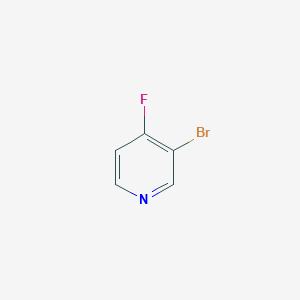
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)